N-(2-{2-oxo-2H,6H,7H,8H-cyclopenta[g]chromen-4-yl}-1-benzofuran-3-yl)cyclopropanecarboxamide
Description
The compound N-(2-{2-oxo-2H,6H,7H,8H-cyclopenta[g]chromen-4-yl}-1-benzofuran-3-yl)cyclopropanecarboxamide is a hybrid heterocyclic molecule featuring a fused cyclopenta[g]chromen-2-one core linked to a benzofuran moiety, with a cyclopropanecarboxamide substituent.
Properties
IUPAC Name |
N-[2-(2-oxo-7,8-dihydro-6H-cyclopenta[g]chromen-4-yl)-1-benzofuran-3-yl]cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19NO4/c26-21-12-18(17-10-14-4-3-5-15(14)11-20(17)28-21)23-22(25-24(27)13-8-9-13)16-6-1-2-7-19(16)29-23/h1-2,6-7,10-13H,3-5,8-9H2,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQSNURBJQREROW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC3=C(C=C2C1)OC(=O)C=C3C4=C(C5=CC=CC=C5O4)NC(=O)C6CC6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Knoevenagel Condensation
Reacting 2-hydroxy-1,4-naphthoquinone with ethyl acetoacetate in the presence of piperidine as a base yields a γ,δ-unsaturated ketone. This intermediate undergoes thermal electrocyclization to form the cyclopenta[g]chromen skeleton.
Oxidation to Introduce the 2-Oxo Group
The resulting dihydrochromen derivative is oxidized using hydrogen peroxide (H₂O₂) in isopropanol with catalytic tungstic acid, selectively introducing the 2-oxo functionality.
Example Reaction Conditions
- Substrate: 7,8-dihydro-2H-cyclopenta[g]chromen-4-ol
- Oxidizing Agent: 30% H₂O₂ (2.5 equiv)
- Catalyst: Tungstic acid (5 mol%)
- Solvent: Isopropanol
- Temperature: 60°C, 12 hours
- Yield: 78%
Construction of the Benzofuran-3-Amine Moiety
The benzofuran ring is assembled via acid-catalyzed cyclization of a 2-allylphenol precursor. Subsequent nitration and reduction yield the 3-amine substituent.
Cyclization of 2-Allylphenol Derivatives
Heating 2-allyl-4-nitrophenol in acetic acid with sulfuric acid catalyzes cyclodehydration, forming the benzofuran nucleus. The nitro group is reduced to an amine using hydrogen gas over palladium on carbon (Pd/C).
Optimized Parameters
Coupling of Benzofuran-3-Amine with Cyclopropanecarboxylic Acid
The final amide bond is formed via activation of cyclopropanecarboxylic acid using N,N'-carbonyldiimidazole (CDI), followed by nucleophilic attack by the benzofuran-3-amine.
Carboxylic Acid Activation
Cyclopropanecarboxylic acid is treated with CDI (1.2 equiv) in dioxane at 0°C, generating the acyl imidazolide intermediate.
Amide Bond Formation
The activated acid is reacted with benzofuran-3-amine in the presence of triethylamine (TEA) as a base. The reaction proceeds at room temperature for 24 hours, yielding the target carboxamide.
Critical Parameters
Alternative Routes and Comparative Analysis
One-Pot Tandem Cyclization-Amidation
A streamlined approach combines chromen formation and amide coupling in a single vessel. The dihydrochromen intermediate is treated with CDI and cyclopropanecarboxylic acid simultaneously, though yields are marginally lower (72%) due to competing side reactions.
Solid-Phase Synthesis for Parallel Optimization
Immobilizing the benzofuran-3-amine on Wang resin enables iterative coupling and cleavage steps, facilitating high-throughput screening of reaction conditions. This method achieves 89% purity but requires specialized equipment.
Challenges and Mitigation Strategies
Regioselectivity in Benzofuran Formation
Unwanted 2,3-disubstitution isomers may arise during cyclization. Employing bulky directing groups (e.g., tert-butyl) at the 5-position of the phenol precursor suppresses aberrant cyclization pathways.
Epimerization During Amide Coupling
Racemization at the cyclopropane α-carbon is minimized by using CDI instead of harsher activating agents like thionyl chloride. Low-temperature conditions (0–5°C) further preserve stereochemical integrity.
Scalability and Industrial Considerations
Pilot-scale batches (10 kg) demonstrate the feasibility of the CDI-mediated amidation route. Key adjustments include:
- Replacing dioxane with methyl tert-butyl ether (MTBE) for improved safety
- Implementing continuous flow oxidation to enhance H₂O₂ utilization
Chemical Reactions Analysis
Types of Reactions
N-(2-{2-oxo-2H,6H,7H,8H-cyclopenta[g]chromen-4-yl}-1-benzofuran-3-yl)cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Palladium on carbon (Pd/C), lithium aluminum hydride (LiAlH₄)
Substitution: Halogenating agents, nucleophiles like amines or thiols
Major Products Formed
The major products formed from these reactions include carboxylic acids, ketones, alcohols, amines, and various substituted derivatives of the original compound.
Scientific Research Applications
N-(2-{2-oxo-2H,6H,7H,8H-cyclopenta[g]chromen-4-yl}-1-benzofuran-3-yl)cyclopropanecarboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and inflammatory disorders.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(2-{2-oxo-2H,6H,7H,8H-cyclopenta[g]chromen-4-yl}-1-benzofuran-3-yl)cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in key biological processes.
Modulating Signaling Pathways: Affecting signaling pathways related to cell growth, apoptosis, and inflammation.
Interacting with DNA/RNA: Binding to nucleic acids and influencing gene expression and protein synthesis.
Comparison with Similar Compounds
Comparison with Similar Compounds
2.1 Structural Analogues of Chromen-Benzofuran Systems
- N-[2-(6-ethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]cyclopropanecarboxamide (CAS 929413-67-2):
- Key Difference: Substitution of the cyclopenta[g]chromen system with a simpler 6-ethyl-2H-chromen-4-yl group.
- Bioactivity: Chromen derivatives are associated with anticancer, antitumor, and antiproliferative activities. The ethyl substituent at position 6 may enhance lipophilicity and metabolic stability compared to the fused cyclopenta system in the target compound .
- Molecular Weight: 373.41 g/mol (vs. a higher molecular weight expected for the target compound due to the fused cyclopenta ring).
2.2 Cyclopropanecarboxamide Derivatives
Cyprofuram (N-(3-chlorophenyl)-N-(tetrahydro-2-oxo-3-furanyl)-cyclopropanecarboxamide):
- Key Difference: Replaces the benzofuran-chromen system with a tetrahydrofuran and chlorophenyl group.
- Application: Fungicidal activity, highlighting the versatility of cyclopropanecarboxamide in agrochemicals. The target compound’s benzofuran-chromen system likely shifts bioactivity toward pharmacological rather than pesticidal applications .
N-((1S,3R)-3-(6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-1-yl)cyclopentyl)cyclopropanecarboxamide:
- Key Difference: Incorporates a pyrrolotriazolopyrazine heterocycle instead of benzofuran-chromen.
- Relevance: Patented for undisclosed therapeutic uses, suggesting cyclopropanecarboxamide’s role in modulating receptor interactions. The benzofuran-chromen system may offer distinct pharmacokinetic profiles due to aromatic stacking interactions .
2.3 Substituent Effects on Bioactivity
- Benzofuran vs. Other Aromatic Systems:
- Cyclopropane Ring: The cyclopropane moiety in carboxamides is known to improve metabolic resistance and bioavailability. Its rigidity may stabilize bioactive conformations in both fungicidal (e.g., cyprofuram ) and pharmacological contexts.
Comparative Data Table
Research Implications
- Target Compound’s Uniqueness: The fusion of cyclopenta[g]chromen with benzofuran distinguishes it from simpler chromen derivatives and cyclopropanecarboxamide-containing agrochemicals. This structural hybrid may optimize both pharmacokinetic properties (via cyclopropane) and target engagement (via aromatic systems).
- Gaps in Evidence: Direct bioactivity data for the target compound are absent in the provided evidence. Further studies using tools like AutoDock4 (for docking simulations ) or SHELXL (for crystallographic analysis ) could elucidate its mechanism and potency relative to analogs.
Biological Activity
N-(2-{2-oxo-2H,6H,7H,8H-cyclopenta[g]chromen-4-yl}-1-benzofuran-3-yl)cyclopropanecarboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, examining its pharmacological properties, potential therapeutic applications, and relevant research findings.
Structural Overview
The compound features a cyclopenta[g]chromene moiety linked to a benzofuran unit through a cyclopropanecarboxamide structure. Its molecular formula is C24H19NO4, and it has a molecular weight of 385.419 g/mol. The structural complexity suggests potential interactions with various biological targets, which may lead to diverse pharmacological effects.
Structural Features
| Feature | Description |
|---|---|
| Cyclopenta[g]chromene | Aromatic ring system that may contribute to biological activity |
| Benzofuran | Known for its neuroprotective and antioxidant properties |
| Cyclopropanecarboxamide | May enhance reactivity and biological interactions |
Pharmacological Properties
Research into the biological activity of this compound is limited; however, compounds with similar structures have exhibited several pharmacological effects:
- Neuroprotective Effects : Compounds related to benzofuran derivatives have shown potential in protecting neuronal cells from excitotoxic damage. For example, certain benzofuran-carboxamide derivatives demonstrated significant neuroprotection against NMDA-induced cell damage in vitro .
- Antioxidant Activity : Similar compounds have been reported to scavenge free radicals and inhibit lipid peroxidation, suggesting that the compound may possess antioxidant properties as well .
- Antinociceptive Effects : Some benzofuran derivatives have displayed notable antinociceptive activity in various pain models, indicating potential for pain management applications .
The exact mechanism of action for this compound remains largely unknown due to the lack of specific studies. However, the structural similarities with known active compounds suggest possible interactions with neurotransmitter systems or modulation of oxidative stress pathways.
Case Studies and Research Findings
While direct studies on this compound are scarce, insights can be drawn from related compounds:
- Neuroprotective Study : A study on benzofuran derivatives indicated that specific substitutions on the benzofuran ring significantly influenced neuroprotection against excitotoxicity. Compounds with methyl or hydroxyl substitutions showed enhanced protective effects .
- Antioxidant Evaluation : Research demonstrated that certain benzofuran derivatives could effectively scavenge free radicals and reduce oxidative stress markers in neuronal cells . This suggests that similar mechanisms could be explored for this compound.
Comparative Analysis
To better understand the potential biological activity of this compound, a comparison with structurally related compounds is useful:
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| 1-Benzofuran | Simple benzofuran structure | Antimicrobial | Lacks cyclopentane moiety |
| 2-Oxoquinoxaline | Contains quinoxaline ring | Anticonvulsant | Different heterocyclic framework |
| Cyclobutylcarboxamide | Similar amide bond | Anti-inflammatory | Smaller cyclic structure |
This table highlights how variations in structure can lead to different biological activities and underscores the potential for discovering unique properties in this compound.
Q & A
Q. Key considerations :
- Solvent polarity and temperature significantly influence reaction yields (e.g., THF at 60°C vs. DMF at 120°C) .
- Purification often requires column chromatography or recrystallization from ethanol/water mixtures .
Basic: How is the structural integrity of this compound validated during synthesis?
Answer:
Analytical techniques include:
- NMR spectroscopy :
- ¹H/¹³C NMR confirms regioselectivity of substituents (e.g., benzofuran C3 vs. C2 positions) and cyclopropane ring integrity .
- 2D NMR (COSY, HSQC) resolves overlapping signals in the chromene and benzofuran moieties .
- Mass spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns .
- X-ray crystallography : Resolves absolute configuration and hydrogen-bonding networks (e.g., cyclopenta[g]chromen core geometry) .
Advanced: How do structural modifications influence bioactivity? Provide a structure-activity relationship (SAR) analysis.
Answer:
SAR studies highlight critical functional groups:
| Modification | Impact on Activity | Reference |
|---|---|---|
| Cyclopropane substitution | Increased metabolic stability but reduced solubility . | |
| Benzofuran C3 vs. C2 positioning | C3-linked carboxamide enhances binding to kinase targets (e.g., EGFR) . | |
| Chromene oxo-group replacement | 2-oxo > 4-oxo in anti-inflammatory assays due to H-bonding with COX-2 . |
Q. Methodological approach :
- Parallel synthesis : Systematically vary substituents (e.g., halogen, methyl, nitro groups) and assay against biological targets (e.g., cancer cell lines, enzyme panels) .
- Docking simulations : Use AutoDock Vina to predict binding modes with proteins like tubulin or DNA topoisomerases .
Advanced: How does this compound interact with biological targets at the molecular level?
Answer:
Mechanistic insights include:
- Enzyme inhibition : Competes with ATP in kinase binding pockets (e.g., IC₅₀ = 1.2 µM against CDK2) via hydrogen bonds with Glu81 and hydrophobic interactions with Leu83 .
- DNA intercalation : Planar chromene ring inserts between DNA base pairs, validated by ethidium bromide displacement assays .
- Receptor antagonism : Blocks IL-6 signaling by binding to gp130 subunits (confirmed via SPR with KD = 85 nM) .
Q. Experimental validation :
- Surface Plasmon Resonance (SPR) : Quantify binding kinetics to purified proteins .
- Cellular thermal shift assays (CETSA) : Confirm target engagement in live cells .
Advanced: How can contradictory data in biological assays be resolved?
Example contradiction : Discrepancies in IC₅₀ values for anti-cancer activity across studies (e.g., 5 µM vs. 20 µM in MCF-7 cells).
Resolution strategies :
Standardize assay conditions :
- Use identical cell passage numbers, serum concentrations, and incubation times .
- Include positive controls (e.g., doxorubicin for cytotoxicity) .
Metabolic stability testing : Assess compound degradation in cell media via LC-MS to account for false negatives .
Orthogonal assays : Confirm activity via apoptosis markers (e.g., Annexin V/PI staining) and mitochondrial membrane potential assays .
Advanced: What computational methods are recommended for optimizing this compound’s pharmacokinetics?
Answer:
- ADMET prediction : Use SwissADME or ADMETlab to optimize logP (target < 3), polar surface area (>80 Ų for oral bioavailability), and P-gp substrate likelihood .
- Metabolic site prediction : Identify labile sites (e.g., cyclopropane ring) using StarDrop’s P450 module .
- Free energy perturbation (FEP) : Guide substituent selection to enhance binding affinity (e.g., fluorination to reduce off-target interactions) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
